Studies suggest that Piperlonguminine might have neuroprotective properties. Research has shown that it can reduce the accumulation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease []. Additionally, Piperlonguminine may help protect neurons from damage caused by oxidative stress and inflammation, both of which are implicated in neurodegenerative diseases [].
Some research suggests that Piperlonguminine may have anti-cancer properties. Studies have shown that it can induce cell death in various cancer cell lines [, ]. Additionally, Piperlonguminine may inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways [].
Preliminary research suggests that Piperlonguminine might have anti-inflammatory properties. Studies have shown that it can reduce the production of inflammatory mediators and suppress the activity of inflammatory signaling pathways [, ]. These findings suggest that Piperlonguminine might be beneficial in treating inflammatory conditions like arthritis and inflammatory bowel disease.
Piperlonguminine is a natural compound derived from the plant Piper longum, commonly known for its traditional medicinal uses. This compound belongs to a class of alkaloids and is structurally characterized by its unique lactam ring and multiple methoxy groups. Piperlonguminine has gained attention for its potential therapeutic properties, particularly in cancer treatment, due to its ability to selectively induce apoptosis in malignant cells while sparing normal cells .
The mechanism of action for piperlonguminine's various effects is still under investigation. Here are some potential areas of action based on current research:
Piperlonguminine undergoes various chemical transformations, primarily involving oxidation and demethylation. Notably, studies have shown that the compound can be metabolized into several metabolites through enzymatic reactions. For instance, modifications at the lactam ring and the cinnamic portion lead to the formation of different metabolites, including those resulting from demethylation and epoxidation . The presence of reactive sites in its structure, particularly the C2-C3 olefin, plays a significant role in its reactivity and biological effects .
Piperlonguminine exhibits significant biological activity, particularly as an anticancer agent. It has been shown to elevate levels of reactive oxygen species in cancer cells, leading to oxidative stress and subsequent cell death. This selectivity for cancer cells is attributed to the compound's ability to exploit the altered redox state typical of malignant cells . Additionally, piperlonguminine inhibits various signaling pathways associated with cancer progression, including the nuclear factor kappa-light-chain-enhancer of activated B cells pathway, thereby reducing tumor growth and metastasis .
The synthesis of piperlonguminine can be achieved through several methods:
These synthetic methods allow for the production of derivatives that may possess improved pharmacological properties.
Piperlonguminine is primarily explored for its applications in oncology due to its selective cytotoxicity towards cancer cells. Its potential applications include:
Interaction studies have demonstrated that piperlonguminine can inhibit specific enzymes involved in drug metabolism, such as cytochrome P450 enzymes. This inhibition can affect the pharmacokinetics of co-administered drugs . Additionally, it interacts with glutathione, impacting cellular detoxification processes and enhancing its anticancer effects through protein glutathionylation mechanisms .
Piperlonguminine shares structural similarities with several other compounds derived from Piper species or related alkaloids. Here are some comparable compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Piperine | Alkaloid with a piperidine ring | Anti-inflammatory, analgesic |
| Piplartine | Similar alkaloid | Anticancer properties |
| Piperlongum | Contains similar functional groups | Traditional medicinal uses |
| Capsaicin | Vanilloid structure | Analgesic, anti-inflammatory |
Uniqueness of Piperlonguminine: Unlike these compounds, piperlonguminine is particularly noted for its selective toxicity towards cancer cells via reactive oxygen species elevation and specific enzyme inhibition mechanisms. Its unique electrophilic nature allows it to interact with cellular macromolecules distinctly compared to other similar compounds.
Piperlonguminine is an amide alkaloid occurring in several Piper species.
Its molecular formula is $$C{16}H{19}NO_{3}$$ and the exact mass is 273.1365 Da [1].
The conjugated penta-2,4-dienamide side chain is locked in the (E,E) configuration, while the isobutyl moiety is achiral.
Key structural descriptors are given in Table 1.
| Parameter | Value |
|---|---|
| IUPAC name | (2E,4E)-5-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)penta-2,4-dienamide [1] |
| CAS registry number | 5950-12-9 [1] |
| PubChem CID | 5320621 [1] |
| Topological polar surface area | 47.6 Ų [1] |
| XLogP₃ (calculated) | 3.8 [1] |
| Rotatable bonds | 5 [1] |
| Formal charge | 0 [1] |
The rigid diene–amide conjugation and the methylenedioxy-phenyl ring produce an extended $$\pi$$-system that underlies the chromophore seen in ultraviolet spectroscopy and facilitates charge-stabilised fragment ions in mass spectrometry [2].
Table 2 lists the principal ^1H and ^13C chemical shifts recorded for crystalline piperlonguminine in chloroform-d$$_1$$ [2].
| Nucleus (ppm) | Assignment |
|---|---|
| ^1H NMR (500 MHz) | |
| 6.55 (2 H, s) | O-CH$$_2$$ of methylenedioxy bridge |
| 7.29 – 7.34 (3 H, m) | Aromatic protons H-2′, H-4′, H-6′ |
| 3.82, 2.10 (4 H, m) | Olefinic H-2, H-3 of diene chain |
| 3.99, 3.68, 3.25, 2.50 (4 H, m) | Olefinic H-4, H-5 of diene chain |
| 8.95 (6 H, d, $$J$$=6 Hz) | Isopropyl CH$$_3$$ × 2 |
| 7.90 (1 H, m) | Isopropyl CH |
| 6.55 (2 H, d) | N-CH$$_2$$ adjacent to amide N |
| ^13C NMR (125 MHz) | |
| 167.3 | Amide carbonyl C-1 |
| 146.7, 142.5 | C-3′, C-4′ (aromatic quaternary) |
| 136.0, 133.4 | Olefinic C-2, C-4 |
| 123.6, 122.8 | Olefinic C-3, C-5 |
| 109.1 | O-CH$$_2$$ (methylenedioxy) |
| 43.8 | N-CH$$_2$$ (isobutyl) |
| 28.9 | CH (isobutyl) |
| 19.3 | CH$$_3$$ (isobutyl) |
Attenuated-total-reflectance FT-IR bands (neat, cm⁻¹) are characteristic for the conjugated amide and benzodioxole ring [3]:
| Wavenumber | Intensity | Assignment |
|---|---|---|
| 3 292 | medium | N–H stretch |
| 1 662 | strong | α,β-unsaturated amide C=O |
| 1 600 – 1 580 | medium | C=C stretch of diene |
| 1 513 | medium | Aromatic C=C |
| 1 251 | strong | C–O–C asymmetric stretch (dioxole) |
| 1 036 | strong | C–O–C symmetric stretch |
Electron-impact and electrospray ionisation data reveal a base molecular ion at m/z 273.136 (M⁺·) and a diagnostic fragmentation pathway that expels the isobutylamine or the methylenedioxyphenyl moieties [2] [4].
| m/z (rel. int.) | Proposed fragment |
|---|---|
| 273 (100%) | Molecular ion (C₁₆H₁₉NO₃)⁺· [2] |
| 201 (85%) | Loss of isobutyl radical [2] |
| 173 (60%) | Benzodioxole cation [2] |
| 172 (40%) | Benzodioxole – H fragment [2] |
| 115 (100%) | Base peak in MS² (allylic ion) [4] |
A non-polar capillary GC column affords a Kovats index of 2 667.7 under a 60 → 280 °C programme [5].
| Medium | Solubility | Experimental note |
|---|---|---|
| DMSO | ≥ 20 mg mL⁻¹ at 20 °C [6] | Forms clear solution |
| Dimethyl formamide | ≥ 20 mg mL⁻¹ at 20 °C [6] | – |
| Ethanol (absolute) | ≤ 3 mg mL⁻¹ at 20 °C [6] | Solubility improves on warming |
| Aqueous buffers | Data not reported; low predicted water solubility consistent with logP 3.8 [1] | – |
| Descriptor | Value |
|---|---|
| LogP (XLogP₃) | 3.8 [1] |
| pKₐ (predicted) | 12.9 for the amide N–H; compound behaves as a neutral molecule at physiological pH [1] |
| Topological polar surface area | 47.6 Ų [1] |
| Hydrogen-bond donors / acceptors | 1 / 3 [1] |
Piperlonguminine demonstrates a distinctive distribution pattern within the Piperaceae family, with significant variations in concentration and occurrence across different species. The compound was first isolated from Piper longum Linnaeus, commonly known as long pepper, and has subsequently been identified in several other species within the genus [1] [2].
Primary Distribution in Piper longum
Piper longum serves as the most abundant natural source of piperlonguminine, with the compound originally isolated from the roots of this species [1] [3]. This perennial herbaceous plant is indigenous to the Indo-Malayan region and maintains a wide distribution throughout tropical and subtropical regions, including the Indian subcontinent, Myanmar, Sri Lanka, and various Southeast Asian territories [4] [5]. The species demonstrates remarkable adaptability, thriving in diverse ecological conditions from lowland tropical forests to higher elevation zones [5].
Quantitative analysis reveals that piperlonguminine content in Piper longum ranges from 0.42 to 1.82 milligrams per gram of dry weight, with an average concentration of 0.91 milligrams per gram [6]. This concentration represents approximately seven times higher levels compared to the closely related Piper nigrum, establishing Piper longum as the predominant natural source of this alkaloid compound [6].
Comparative Distribution Among Piper Species
The distribution of piperlonguminine across Piperaceae family members exhibits considerable species-specific variation. Piper nigrum, the source of black pepper, contains significantly lower concentrations of piperlonguminine, averaging 0.13 milligrams per gram of dry weight [6]. Despite this lower concentration, Piper nigrum demonstrates widespread cultivation across multiple continents, with primary production centers in India, which leads global production at approximately 191,000 tonnes annually [7].
Piper retrofractum, collected from Ishigaki, Japan, demonstrates notably high piperlonguminine content similar to that observed in Piper longum specimens from Vietnam [6]. This finding suggests that certain geographic populations may concentrate higher levels of the compound through adaptive mechanisms or environmental pressures.
Conversely, Piper betle, commonly cultivated in Taiwan and throughout Southeast Asia, showed no detectable levels of piperlonguminine in analytical studies [6]. This absence indicates species-specific biosynthetic limitations or alternative metabolic pathways that preclude piperlonguminine accumulation in certain Piperaceae members.
Tissue-Specific Distribution Patterns
Within Piper longum, piperlonguminine demonstrates marked tissue-specific distribution patterns. Research indicates that fruit tissues contain the highest concentrations of the compound, with levels reaching 16.362 milligrams per gram in select chemotypes [8] [9]. This concentration pattern follows the general trend observed for piperine and other alkaloids, where reproductive tissues serve as primary storage sites for bioactive compounds [9].
Stem and leaf tissues exhibit moderate to lower concentrations of piperlonguminine, with stems containing intermediate levels and leaves showing the lowest concentrations among vegetative tissues [9]. Root tissues, the original source of piperlonguminine isolation, demonstrate moderate to high concentrations, serving as significant storage organs for the compound [9].
Geographic Variation and Chemotype Diversity
Geographic distribution studies reveal substantial intraspecific variation in piperlonguminine content across different collection sites. Populations collected from regions near the Ganges River in South 24 Parganas, West Bengal, demonstrated the highest piperine content, while urban areas such as Kolkata showed significantly reduced alkaloid concentrations [9]. This geographic variation reflects the influence of environmental factors, soil conditions, and anthropogenic pressures on secondary metabolite production.
The identification of distinct chemotypes within Piper longum populations underscores the genetic diversity underlying piperlonguminine biosynthesis. Elite chemotypes with enhanced alkaloid production have been identified for potential commercial cultivation and pharmaceutical applications [9].
Neotropical Species Occurrence
Several Neotropical Piper species demonstrate the presence of piperlonguminine or closely related compounds. Piper arboreum, distributed throughout South America, contains 4,5-dihydropiperiline, a structural analog of piperlonguminine [10]. Piper tuberculatum, another Neotropical species, incorporates labeled precursors into various piperamides, including trans-piplartine, which shares biosynthetic pathways with piperlonguminine [10].
These findings suggest that the biosynthetic capacity for piperlonguminine and related compounds extends beyond Asian Piper species, indicating ancient evolutionary origins for these metabolic pathways within the Piperaceae family.
The biosynthesis of piperlonguminine involves complex metabolic pathways that integrate primary and secondary metabolism through the coordination of aromatic amino acid metabolism and specialized enzymatic processes. Research has demonstrated the incorporation of fundamental precursor molecules into the piperlonguminine structure, revealing the underlying biogenetic mechanisms [11] [12].
Primary Precursor Incorporation
Experimental evidence confirms the incorporation of L-phenylalanine and L-lysine as primary precursors in piperlonguminine biosynthesis. Studies utilizing labeled precursors demonstrated the successful incorporation of L-[U-¹⁴C]phenylalanine and L-[U-¹⁴C]lysine into piperlonguminine in Piper longum [11] [12]. This dual precursor system reflects the mixed biosynthetic origin characteristic of piperamide alkaloids, where aromatic moieties derive from the shikimic acid pathway and nitrogen-containing components originate from amino acid metabolism [13] [10].
Shikimic Acid Pathway Contribution
The aromatic portion of piperlonguminine originates through the shikimic acid pathway, beginning with the condensation of phosphoenolpyruvic acid and D-erythrose-4-phosphate to form 3-deoxy-D-arabino-heptulosonic acid 7-phosphate [14]. This pathway progresses through a series of enzymatic transformations involving 3-dehydroquinic acid, 3-dehydroshikimic acid, and ultimately shikimic acid formation [14].
The conversion of shikimic acid to chorismic acid represents a critical branching point in the biosynthetic pathway [14]. From chorismic acid, the pathway diverges toward aromatic amino acid biosynthesis, specifically leading to phenylalanine formation through the arogenate pathway [15]. Phenylalanine subsequently undergoes deamination via phenylalanine ammonia-lyase to produce cinnamic acid, the entry point into phenylpropanoid metabolism [15] [13].
Phenylpropanoid Pathway Elaboration
The phenylpropanoid pathway plays a central role in generating the aromatic framework of piperlonguminine. Cinnamic acid, formed through phenylalanine ammonia-lyase activity, serves as the primary aromatic precursor [13] [10]. This compound undergoes hydroxylation through cinnamate 4-hydroxylase to form p-coumaric acid, extending the aromatic modification potential [13].
Further pathway elaboration involves the formation of piperic acid, a direct precursor to the aromatic component of piperlonguminine. The conversion of phenylpropanoid intermediates to piperic acid requires specific hydroxylation and methylation reactions that generate the characteristic methylenedioxyphenyl structure observed in piperlonguminine [14].
Lysine-Derived Nitrogen Components
The nitrogen-containing isobutyl amide portion of piperlonguminine derives from lysine metabolism through a specialized pathway involving decarboxylation and oxidative deamination. Lysine decarboxylase catalyzes the conversion of L-lysine to cadaverine, releasing carbon dioxide in the process [14] [16]. Cadaverine subsequently undergoes oxidative deamination through diamine oxidase to form 1-piperideine [14].
The reduction of 1-piperideine yields piperidine, although piperlonguminine specifically incorporates an isobutylamine group rather than the piperidine ring system found in piperine [14]. This structural variation suggests specialized enzymatic mechanisms that direct lysine-derived intermediates toward isobutylamine formation rather than piperidine cyclization.
Enzymatic Mechanisms and Regulation
The biosynthesis of piperlonguminine requires coordinated activity of multiple enzyme systems spanning primary and secondary metabolism. Phenylalanine ammonia-lyase represents a key regulatory enzyme controlling carbon flux from primary metabolism into phenylpropanoid biosynthesis [15] [13]. This enzyme demonstrates tissue-specific expression patterns and responds to environmental stimuli that influence alkaloid production.
Lysine decarboxylase and amine oxidase activities regulate the supply of nitrogen-containing precursors essential for amide bond formation [16]. These enzymes show differential expression patterns that correspond to alkaloid accumulation profiles in different plant tissues.
Transcriptional Control and Gene Expression
Recent transcriptomic analyses have identified candidate genes involved in piperlonguminine biosynthesis pathways. Studies in Piper longum revealed the presence of transcripts encoding enzymes involved in aromatic amino acid metabolism, phenylpropanoid biosynthesis, and alkaloid formation [17]. These findings include genes encoding phenylalanine ammonia-lyase, cinnamate 4-hydroxylase, and various methyltransferases that may participate in piperlonguminine biosynthesis.
The identification of transcription factors belonging to the MYB, NAC, and bHLH families suggests complex regulatory networks governing piperlonguminine biosynthesis [17]. These transcription factors likely coordinate the expression of biosynthetic genes in response to developmental and environmental signals.
Metabolic Integration and Flux Control
The biosynthesis of piperlonguminine requires efficient integration of carbon and nitrogen metabolism to maintain adequate precursor supply. The pathway demands significant carbon resources from photosynthesis while simultaneously requiring nitrogen recycling mechanisms to prevent amino acid depletion [15]. This metabolic integration explains the tissue-specific distribution patterns observed for piperlonguminine, where metabolically active tissues serve as primary sites of accumulation.